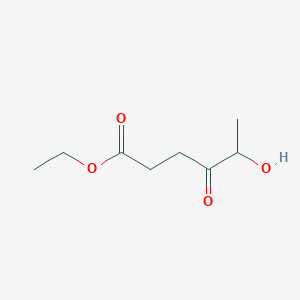

Ethyl 5-hydroxy-4-oxohexanoate

概要

説明

Ethyl 5-hydroxy-4-oxohexanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid and contains both a hydroxyl group and a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various chiral alcohols and other complex molecules due to its unique structure.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-4-oxohexanoate can be synthesized through the biocatalytic reduction of ethyl 5-oxohexanoate. This process involves the use of isolated enzymes or whole cells that exhibit ketone-reducing activity. The reaction is typically carried out under mild conditions, such as ambient temperature and neutral pH, to ensure high chemo-, regio-, and stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts, such as alcohol dehydrogenases, to achieve high volumetric productivity and minimize side reactions. The process parameters, including conversion, yield, and enantiomeric excess, are optimized to ensure efficient production .

化学反応の分析

Types of Reactions

Ethyl 5-hydroxy-4-oxohexanoate undergoes various chemical reactions, including:

Reduction: The keto group can be reduced to form chiral alcohols.

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Reduction: Catalyzed by alcohol dehydrogenases or other reductases under mild conditions.

Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Requires nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Reduction: Chiral alcohols.

Oxidation: Ketones or carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Ethyl 5-hydroxy-4-oxohexanoate is characterized by the following properties:

- Molecular Weight : 174.2 g/mol

- IUPAC Name : this compound

- CAS Number : 105469-27-0

- Appearance : Clear liquid

- Purity : Typically >95% .

Pharmaceutical Applications

This compound has been identified as a potential precursor in the synthesis of bioactive compounds. Its applications in pharmaceuticals include:

- Hypolipidemic Agents :

- Synthesis of Curcumin Analogues :

- Antitumor Activity :

Synthetic Chemistry Applications

The compound also serves as an important intermediate in synthetic chemistry:

- Building Block for Complex Molecules :

- Reagent in Organic Synthesis :

Data Table: Applications Overview

Case Studies

-

Case Study on HMG-CoA Reductase Inhibition :

In a study published by researchers, this compound derivatives were synthesized and tested for their ability to inhibit HMG-CoA reductase. The results indicated significant inhibition rates comparable to established statins, highlighting the compound's potential as a therapeutic agent for cholesterol management. -

Curcumin Analogue Development :

Another research effort focused on the synthesis of curcumin analogues using this compound as a starting material. The synthesized compounds were evaluated for their anti-androgenic activity against prostate cancer cell lines, showing promising results that warrant further investigation.

作用機序

The mechanism of action of ethyl 5-hydroxy-4-oxohexanoate involves its interaction with specific enzymes, such as alcohol dehydrogenases, which catalyze the reduction of the keto group to form chiral alcohols. This process is highly stereoselective and involves the transfer of hydride ions to the carbonyl carbon, resulting in the formation of a chiral center .

類似化合物との比較

Ethyl 5-hydroxy-4-oxohexanoate can be compared with other similar compounds, such as:

Ethyl 5-oxohexanoate: Lacks the hydroxyl group and is used as a precursor in the synthesis of this compound.

Ethyl 5-hydroxyhexanoate: Contains a hydroxyl group but lacks the keto group, making it less versatile in certain synthetic applications.

The uniqueness of this compound lies in its dual functional groups, which allow for a wide range of chemical transformations and applications .

生物活性

Ethyl 5-hydroxy-4-oxohexanoate (EHOH), with the molecular formula CHO, is a significant compound in organic synthesis, particularly known for its role in the enzymatic reduction of ketones to chiral alcohols. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse sources.

Overview of this compound

EHOH is a derivative of hexanoic acid characterized by both hydroxyl and keto functional groups. Its unique structure allows it to participate in various biochemical reactions, making it a versatile intermediate in organic synthesis. It is particularly utilized in the synthesis of chiral alcohols and complex molecules due to its stereochemical properties.

Enzymatic Interactions

EHOH primarily interacts with enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases . These enzymes facilitate the reduction of the oxo group to a hydroxy group, leveraging cofactors like NADH or NADPH for hydride transfer. The specificity of these enzymatic interactions is crucial, as they dictate the efficiency and selectivity of the reduction process.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to the reduction of ketones. Through its interaction with specific enzymes, EHOH influences metabolic flux and alters levels of various metabolites within cells. This modulation can impact broader cellular processes, including gene expression and cell signaling pathways .

Cellular Impact

Research indicates that EHOH can affect cellular metabolism by altering enzyme activities linked to metabolic pathways. It has been shown to influence cell signaling mechanisms by interacting with specific receptors or signaling molecules, thereby modifying gene expression and cellular responses.

Case Studies

- Biocatalytic Applications : In a study involving various microbial strains, EHOH was utilized for the biocatalytic synthesis of chiral alcohols. The results demonstrated high reaction yields (>50%) and enantiomeric excess (>95%) when using specific strains like Rhizopus stolonifer and Pseudomonas putida for the reduction of ketones .

- Antioxidant Activity : EHOH has also been evaluated for its antioxidant properties. In vitro studies showed that it could modulate metabolic activity in both normal (L929) and cancerous cell lines (Caco-2, A549, HeLa). Notably, while EHOH did not significantly affect normal cells, it exhibited cytotoxic effects on cancer cells, suggesting potential therapeutic applications .

Transport and Distribution

The transport of EHOH within biological systems occurs through interactions with specific binding proteins and transporters. This distribution is essential for ensuring that the compound reaches target sites within cells where it can exert its biochemical effects.

Summary Table: Biological Activities of this compound

| Activity | Description |

|---|---|

| Enzymatic Reduction | Acts as a substrate for ADHs and carbonyl reductases, facilitating chiral alcohol synthesis. |

| Metabolic Modulation | Influences metabolic pathways affecting metabolite levels and cellular metabolism. |

| Cell Signaling | Modulates gene expression through interactions with receptors or signaling molecules. |

| Antioxidant Properties | Exhibits potential antioxidant activity with differential effects on normal vs cancer cells. |

特性

IUPAC Name |

ethyl 5-hydroxy-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENFXYTGFEDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical challenges are associated with determining the enantiomeric distribution of ethyl 5-hydroxy-4-oxohexanoate in sherry?

A1: this compound, being an α-ketol, is prone to racemization via keto-enol tautomerization during analysis. This presents a significant challenge as traditional analytical methods may not accurately reflect the true enantiomeric distribution in the sherry wine. The study found that while multidimensional gas chromatography (MDGC) techniques resulted in the formation of rearranged constitutional and stereoisomers, gas chromatography-mass spectrometry on chiral cyclodextrin phases (chiral GC-MS) successfully prevented racemization during analysis []. This highlights the importance of selecting appropriate analytical techniques to avoid artifacts and obtain reliable results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。